

# The Impact of Renal Impairment on the Pharmacokinetics of Enalaprilat: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Renitek**

Cat. No.: **B1234160**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat. The elimination of enalaprilat is predominantly via the kidneys. Consequently, patients with renal impairment are at a significant risk of drug accumulation and potential toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of enalaprilat in the context of renal impairment, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the physiological pathways and experimental designs. Understanding these pharmacokinetic alterations is crucial for appropriate dose adjustments and ensuring patient safety in this vulnerable population.

## Introduction

Enalaprilat exerts its antihypertensive effects by inhibiting ACE, thereby decreasing the production of angiotensin II, a potent vasoconstrictor, and reducing aldosterone secretion.<sup>[1]</sup> More than 90% of an administered dose of enalaprilat is eliminated unchanged in the urine within 24 hours.<sup>[2]</sup> This renal excretion occurs through both glomerular filtration and active tubular secretion.<sup>[3][4]</sup> Therefore, any decline in renal function can significantly impede the clearance of enalaprilat, leading to elevated plasma concentrations and a prolonged half-life.<sup>[5]</sup>

[6][7][8] This guide synthesizes the available data to provide a detailed understanding of these pharmacokinetic changes.

## Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of enalaprilat in subjects with varying degrees of renal function. The data highlights a clear trend of decreased clearance and increased exposure as renal function declines.

| Renal Function Group (Creatinine)  | N  | Dose                 | Cmax (ng/mL)       | Tmax (h)           | AUC (ng·h/mL) | Clearance (mL/min) | Half-life (h) | Reference                |
|------------------------------------|----|----------------------|--------------------|--------------------|---------------|--------------------|---------------|--------------------------|
| Normal (>80 mL/min)                | 10 | 10 mg oral enalapril | -                  | 4-5                | -             | -                  | -             | 11 (effective) [2][8][9] |
| Mild Impairment (31-80 mL/min)     | -  | 10 mg oral enalapril | Higher than normal | Longer than normal | -             | -                  | -             | [5][9]                   |
| Moderate Impairment (10-79 mL/min) | 9  | 10 mg oral enalapril | Elevated           | -                  | -             | -                  | -             | [10][11]                 |
| Severe Impairment (<30 mL/min)     | -  | 10 mg oral enalapril | Markedly elevated  | Longer than normal | -             | -                  | -             | [5][9][12]               |

|                                                               |    |                                 |                         |         |   |            |   |          |
|---------------------------------------------------------------|----|---------------------------------|-------------------------|---------|---|------------|---|----------|
| Severe<br>Impairment<br>(GFR<br><30<br>mL/min)                | -  | -                               | Significantly<br>higher | -       | - | -          | - | [13]     |
| End-<br>Stage<br>Renal<br>Disease<br>(ESRD)<br><10<br>mL/min) | -  | 10 mg<br>oral<br>enalapril<br>I | Highest                 | Longest | - | -          | - | [9]      |
| ESRD<br>on<br>Hemodialysis<br><3<br>mL/min)                   | 10 | 10 mg<br>oral<br>enalapril<br>I | Elevated                | -       | - | Dialyzable | - | [10][11] |

Note: Specific quantitative values for Cmax, AUC, and half-life across all studies were not consistently reported in a comparable format. The table reflects the qualitative and directional changes described in the literature.

## Experimental Protocols

The understanding of enalaprilat pharmacokinetics in renal impairment is built upon several key clinical studies. The methodologies of these studies are detailed below.

# Single and Multiple Dose Pharmacokinetic Study in Renal Impairment

- Objective: To examine the effects of varying degrees of renal dysfunction on the formation and elimination of enalaprilat after single and multiple oral doses of enalapril maleate.[9]

- Study Population: Subjects were categorized into four groups based on their glomerular filtration rate (GFR):
  - Group 1: GFR > 100 mL/min/1.73 m<sup>2</sup>
  - Group 2: GFR 31-80 mL/min/1.73 m<sup>2</sup>
  - Group 3: GFR 10-30 mL/min/1.73 m<sup>2</sup>
  - Group 4: GFR < 10 mL/min/1.73 m<sup>2</sup>[9]
- Dosing Regimen:
  - Single Dose Study: A single 10 mg oral dose of enalapril maleate was administered.[9]
  - Multiple Dose Study: Patients received individualized doses of enalapril maleate daily for a period to achieve steady-state.[9]
- Sample Collection:
  - Blood samples were collected at various time points post-administration (e.g., 4, 12, 24, 36, and 48 hours) for the determination of serum enalaprilat concentrations.[9]
  - Urine was collected to measure the urinary elimination of enalaprilat.[5]
- Analytical Method: Serum and urine concentrations of enalaprilat were determined using a validated analytical method, likely radioimmunoassay as was common for the era of some of these studies.[10]

## Pharmacokinetic Study in Patients on Hemodialysis

- Objective: To evaluate the pharmacokinetics of enalaprilat in patients with chronic renal failure requiring regular hemodialysis and to assess the impact of hemodialysis on its clearance.[14][15]
- Study Population: Patients with chronic renal failure (creatinine clearance < 3 mL/min) undergoing regular hemodialysis.[10][11]

- Dosing Regimen: A single 10 mg oral dose of enalapril maleate was administered on a non-dialysis day and again 1 hour before a dialysis session two weeks later.[10][11] In another study, single and multiple 2.5 mg doses of enalapril were administered.[14][15]
- Sample Collection: Blood samples were collected at various time points before, during, and after the hemodialysis session to measure plasma enalaprilat concentrations.[10][11][15]
- Hemodialysis: A standard 4-hour hemodialysis session was performed.[14][15] The clearance of enalaprilat by hemodialysis was calculated.[14][15]

## Visualizations

### Signaling and Transport Pathways

The renal handling of enalaprilat involves both passive filtration and active transport. The following diagram illustrates the key steps in the renal excretion of enalaprilat.



[Click to download full resolution via product page](#)

Caption: Renal excretion pathway of enalaprilat.

## Experimental Workflow

The following diagram outlines the typical workflow for a clinical study investigating the pharmacokinetics of enalaprilat in patients with renal impairment.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a pharmacokinetic study.

## Discussion and Clinical Implications

The evidence overwhelmingly demonstrates that renal impairment significantly alters the pharmacokinetics of enalaprilat, leading to higher serum concentrations, a longer time to reach peak concentration, and a slower decline in serum levels.[\[5\]](#)[\[6\]](#)[\[9\]](#) The clearance of enalaprilat is directly correlated with renal function, as measured by GFR or creatinine clearance.[\[12\]](#)

These pharmacokinetic changes have direct clinical implications. The accumulation of enalaprilat in patients with renal insufficiency can lead to an exaggerated and prolonged hypotensive effect, increasing the risk of adverse events such as dizziness, syncope, and acute kidney injury.[\[16\]](#) Therefore, dose reduction is imperative in this patient population.

For patients with a creatinine clearance of less than 30 mL/min, the initial oral dose of enalapril should be reduced, typically starting at 2.5 mg daily.[\[17\]](#)[\[18\]](#) The dose should then be titrated upwards cautiously based on the patient's blood pressure response and renal function monitoring.[\[1\]](#)[\[19\]](#)

Hemodialysis has been shown to be effective in removing enalaprilat from the blood, with a 4-hour session reducing plasma concentrations by approximately half.[\[14\]](#)[\[15\]](#) This is an important consideration for the management of patients on dialysis, and supplemental doses may be required post-dialysis to maintain therapeutic efficacy.[\[1\]](#)[\[19\]](#)

## Conclusion

The pharmacokinetics of enalaprilat are profoundly affected by renal impairment. A thorough understanding of the relationship between renal function and enalaprilat clearance is essential for the safe and effective use of enalapril in patients with chronic kidney disease. The quantitative data and experimental protocols summarized in this guide underscore the importance of individualized dosing strategies and careful monitoring in this patient population to mitigate the risks associated with drug accumulation. Future research should focus on developing more precise, model-based dosing algorithms to further optimize therapy in patients with renal insufficiency.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. enalaprilat [glowm.com]
- 2. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential renal handling of angiotensin-converting enzyme inhibitors enalaprilat and lisinopril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of enalapril in normal subjects and patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of enalapril in normal subjects and patients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pk-db.com [pk-db.com]
- 10. The effect of renal function on enalapril kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. High serum enalaprilat in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood pressure response to conventional and low-dose enalapril in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of lisinopril, enalapril and enalaprilat in renal failure: effects of haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of lisinopril, enalapril and enalaprilat in renal failure: effects of haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Enalaprilat, Vasotec (enalapril) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- To cite this document: BenchChem. [The Impact of Renal Impairment on the Pharmacokinetics of Enalaprilat: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1234160#pharmacokinetics-of-enalaprilat-in-renal-impairment>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)